Benzonitrile, 3-((6-(dimethylamino)-9H-purin-9-yl)methyl)-
Description
The compound 3-((6-(dimethylamino)-9H-purin-9-yl)methyl)benzonitrile is a purine derivative featuring a benzonitrile group at the meta position of a benzene ring and a dimethylamino substituent at the 6-position of the purine core. The purine moiety is linked to the benzene via a methylene bridge at its 9-position. This structural configuration imparts unique physicochemical properties, such as moderate polarity due to the nitrile group and enhanced electron-donating capacity from the dimethylamino group, which may influence its biological interactions .
Properties
CAS No. |
112089-20-0 |
|---|---|
Molecular Formula |
C15H14N6 |
Molecular Weight |
278.31 g/mol |
IUPAC Name |
3-[[6-(dimethylamino)purin-9-yl]methyl]benzonitrile |
InChI |
InChI=1S/C15H14N6/c1-20(2)14-13-15(18-9-17-14)21(10-19-13)8-12-5-3-4-11(6-12)7-16/h3-6,9-10H,8H2,1-2H3 |
InChI Key |
MFLLVVOSNHPNDS-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=NC=NC2=C1N=CN2CC3=CC(=CC=C3)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common synthetic routes for benzonitrile derivatives involves the reaction of benzaldehyde with hydroxylamine hydrochloride to form benzaldoxime, which is then dehydrated to yield benzonitrile . For the specific compound , additional steps involving the introduction of the purine moiety and the dimethylamino group are required. These steps typically involve nucleophilic substitution reactions and may require specific catalysts and solvents to achieve high yields.
Industrial Production Methods
Industrial production of benzonitrile derivatives often employs ammoxidation of toluene, where toluene reacts with ammonia and oxygen at high temperatures (400-450°C) to produce benzonitrile . This method is efficient for large-scale production and is commonly used in the chemical industry.
Chemical Reactions Analysis
Types of Reactions
Benzonitrile, 3-((6-(dimethylamino)-9H-purin-9-yl)methyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or acids.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Reagents like nitric acid for nitration or bromine for bromination.
Major Products
Oxidation: Benzamide or benzoic acid derivatives.
Reduction: Primary amines.
Substitution: Nitrobenzonitrile or halogenated benzonitrile derivatives.
Scientific Research Applications
The biological activity of Benzonitrile, 3-((6-(dimethylamino)-9H-purin-9-yl)methyl)- is primarily due to its ability to interact with specific molecular targets such as enzymes and receptors. Studies indicate that modifications to the purine structure can enhance binding affinity and selectivity toward certain targets, which is essential for drug design and development. The compound has shown potential as a selective ligand in various biological assays.
Applications in Medicinal Chemistry
- Pharmaceutical Intermediates : The compound is considered a promising intermediate in the synthesis of pharmaceuticals due to its ability to mimic nucleotide structures, potentially leading to the development of new therapeutic agents.
- Cancer Research : Preliminary studies suggest that Benzonitrile derivatives may exhibit cytotoxic effects against certain cancer cell lines. This includes research focused on tumor-selective cytotoxicity, where compounds similar to Benzonitrile have demonstrated greater toxicity towards malignant cells compared to non-malignant cells .
- Neuropharmacology : Given its structural similarities to other biologically active compounds, there is potential for exploring its effects on neurological pathways. Compounds with similar structures have been evaluated for their receptor-binding properties and neuroleptic activities .
Case Study 1: Cytotoxicity Against Cancer Cells
Research has indicated that derivatives of Benzonitrile exhibit selective toxicity towards human malignant cells while showing reduced toxicity towards non-malignant cells. This selectivity was evaluated using various cancer cell lines where compounds demonstrated significant cytotoxicity through mechanisms such as caspase activation and mitochondrial membrane depolarization .
Case Study 2: Receptor Binding Assays
In studies examining receptor interactions, modifications to the purine structure of compounds similar to Benzonitrile have been shown to enhance binding affinity towards dopamine receptors. This suggests potential applications in developing treatments for neurological disorders .
Mechanism of Action
The mechanism of action for benzonitrile, 3-((6-(dimethylamino)-9H-purin-9-yl)methyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The purine moiety can mimic natural nucleotides, allowing the compound to interfere with biological processes at the molecular level. This can lead to inhibition or activation of specific pathways, depending on the context of its use.
Comparison with Similar Compounds
Substituent Variations on the Purine Core
- 6-Dimethylamino vs. 2-Chloro/9-Methyl Groups: The target compound’s 6-dimethylamino group (electron-donating) contrasts with compounds like 4-(2-chloro-9-methyl-9H-purin-6-ylamino)-benzonitrile (), which has a chloro (electron-withdrawing) and methyl group. Such differences affect electronic properties and binding affinities.
- Adamantane-Substituted Purines :
Benzene Ring Modifications
- Meta-Nitrile vs. Para-Nitrile: The meta-cyano group in the target compound differs from para-substituted analogs (e.g., ’s 4-cyano derivative). Steric and electronic effects from positional isomerism can alter interactions with biological targets .
- Amide vs. Nitrile Functional Groups: The amide-containing analog Benzenepropanamide, α-amino-N-[3-[[6-(dimethylamino)-9H-purin-9-yl]methyl]phenyl]- (CAS 115204-49-4, ) offers higher solubility due to hydrogen-bonding capacity, whereas the nitrile group in the target compound may enhance metabolic stability .
Linker and Scaffold Diversity
- Methylene vs. Propargyl/Chromenone Linkers: Chromenone derivatives () utilize ethyl or propargyl linkers, introducing rigidity or extended conjugation.
Physicochemical Properties
Solubility and Polarity
Stability
- The dimethylamino group may reduce oxidative stability compared to halogenated purines but improves resistance to hydrolysis .
Target Compound
- Kinase Modulation: Chromenone-purine hybrids () show kinase inhibition, but the target compound’s nitrile group may favor different target selectivity .
Comparative Bioactivity
- Amide Analogs : Enhanced solubility may improve pharmacokinetics but reduce blood-brain barrier penetration compared to the nitrile derivative .
- Chloro-Purines: ’s 2-chloro-9-methyl derivatives may exhibit cytotoxicity via DNA alkylation, a mechanism less likely in the dimethylamino-substituted target .
Data Table: Key Comparisons
Biological Activity
Benzonitrile, 3-((6-(dimethylamino)-9H-purin-9-yl)methyl)-, also known by its CAS number 112089-20-0, is a compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of Benzonitrile, 3-((6-(dimethylamino)-9H-purin-9-yl)methyl)- is with a molecular weight of approximately 278.31 g/mol. The structure features a benzonitrile moiety linked to a purine derivative, which may contribute to its biological effects.
Anticancer Activity
Research has indicated that compounds similar to Benzonitrile, particularly those containing purine structures, exhibit significant anticancer properties. For instance, studies have shown that certain derivatives can inhibit the growth of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
A notable study demonstrated that compounds with purine bases enhanced the cytolytic activity of peripheral blood mononuclear cells (PBMCs) against cancer cells like MEC1 and K562. The observed effects were dose-dependent, with significant activity at concentrations as low as 10 nM for some derivatives .
| Compound | IC50 (nM) | Cancer Cell Lines |
|---|---|---|
| Compound 3 | 10 | MEC1 |
| Compound 4 | 1 | K562 |
Anticonvulsant Activity
Another area of interest is the anticonvulsant activity associated with benzonitrile derivatives. A study focused on new derivatives synthesized from similar structures showed promising results in maximal electroshock seizure (MES) tests and pentylenetetrazole (PTZ) tests. Compounds demonstrated protective effects against seizures comparable to standard treatments like valproate .
| Compound | Test Type | Protective Effect |
|---|---|---|
| Compound 11 | MES | Significant |
| Compound 18 | PTZ | Significant |
The mechanisms underlying the biological activities of Benzonitrile derivatives are multifaceted:
- Immune Modulation : The compound may enhance immune responses by activating natural killer (NK) cells and promoting cytokine release from PBMCs, leading to increased cytotoxicity against tumor cells .
- Inhibition of Enzymatic Activity : Similar compounds have been identified as potent inhibitors of Nicotinamide N-methyltransferase (NNMT), an enzyme implicated in various cancers. This inhibition can disrupt cancer cell metabolism and proliferation .
- Cell Cycle Regulation : Some studies suggest that these compounds can induce cell cycle arrest in cancer cells, thereby preventing further division and growth.
Case Studies and Research Findings
- Study on Cytotoxicity : In a comparative study, Benzonitrile analogs were tested for their cytotoxic effects on different cancer cell lines. Results indicated that specific structural modifications significantly enhanced their potency against resistant cancer types .
- Anticonvulsant Efficacy : A series of benzonitrile derivatives were evaluated for their anticonvulsant properties in animal models. The findings highlighted a correlation between structural features and anticonvulsant efficacy, providing insights into optimizing drug design for neurological applications .
Q & A
Q. What are the recommended synthetic routes for preparing benzonitrile derivatives with purine substituents, and what key reaction parameters should be optimized?
Methodological Answer: Synthesis typically involves nucleophilic substitution or Mannich reactions. For purine-functionalized benzonitriles, a common approach is coupling a 6-(dimethylamino)purine moiety with a benzonitrile precursor via a methylene linker. Key parameters include:
- Reagent stoichiometry : Use 2–3 equivalents of nucleophiles (e.g., amines) relative to the electrophilic center .
- Reaction time and temperature : Reactions often proceed at room temperature for 2–18 hours, but reflux (e.g., in CH₂Cl₂ with CF₃SO₃H) may be required for deprotection or activation .
- Purification : Flash chromatography (cyclohexane/ethyl acetate gradients) or crystallization (e.g., ethanol) is critical for isolating pure products .
Q. How can spectroscopic techniques validate the structure of this compound?
Methodological Answer:
- NMR : Confirm the presence of the dimethylamino group (δ ~3.0 ppm for –N(CH₃)₂) and the purine ring protons (δ ~8.3–8.8 ppm for H-2 and H-8). The benzonitrile CN group does not protonate but influences neighboring aromatic protons .
- IR : Detect the C≡N stretch (~2230 cm⁻¹) and aromatic C–H stretches (~3000–3100 cm⁻¹). Hydrogen-bonding interactions with solvents (e.g., H₂O) may shift these peaks .
- Mass spectrometry : Validate the molecular ion peak (e.g., [M+H]⁺) and fragmentation patterns consistent with the purine-benzonitrile linkage .
Q. What biological activities are associated with structurally similar 6,9-disubstituted purine derivatives?
Methodological Answer: Analogous compounds exhibit antibacterial, antitumor, and antileishmanial activities. For example:
- Antitumor activity : Assess via cytotoxicity assays (e.g., MTT) against cancer cell lines, focusing on adenosine receptor modulation .
- Antimicrobial activity : Use disk diffusion or microdilution methods to evaluate inhibition of bacterial/fungal growth .
Structure-activity relationship (SAR) studies suggest that substitutions at C6 (e.g., dimethylamino) and N9 (e.g., methyl or benzyl) enhance bioactivity .
Advanced Research Questions
Q. How do solvent polarity and hydrogen-bonding interactions influence the photophysical properties of benzonitrile derivatives?
Methodological Answer:
- Solvent effects : Benzonitrile’s dipole moment (~4.18 D) and hydrogen-bonding capacity with protic solvents (e.g., H₂O) alter emission spectra. For example, in TADF materials like 25ACA/26ACA, solvent polarity stabilizes charge-transfer states, affecting delayed fluorescence .
- Computational modeling : Use density functional theory (DFT) to simulate solvatochromic shifts and vibrational coupling. Molecular dynamics (MD) simulations can predict stacking interactions (e.g., benzene ring stacking in benzonitrile clusters) .
Q. What mechanistic insights explain catalyst deactivation during benzonitrile hydrogenation, and how can this be mitigated?
Methodological Answer:
- Deactivation pathways : Strong adsorption of intermediates (e.g., benzylamine) or poisoning by HCOOH–NEt₃ adducts on Pd catalysts reduces activity. ICP-OES analysis shows minimal Pd leaching, suggesting surface poisoning dominates .
- Mitigation strategies : Pre-treat catalysts with benzonitrile to block adsorption sites or use flow reactors to minimize intermediate accumulation. Catalyst regeneration via oxidative treatment (e.g., O₂ at 300°C) restores activity .
Q. How can temperature-dependent viscosity fluctuations in benzonitrile inform formulation stability?
Methodological Answer:
- Experimental data : Benzonitrile exhibits viscosity fluctuations near 313 K due to conformational changes (e.g., ring stacking). Monitor via rheometry or MD simulations .
- Stability implications : These fluctuations may affect drug dissolution rates or solvent-solute interactions in formulations. Storage below 300 K minimizes conformational variability .
Q. What computational methods are effective for predicting the adsorption behavior of benzonitrile derivatives on metal surfaces?
Methodological Answer:
- DFT and MD : Simulate adsorption energies and orientation on Ag, Au, or Pt surfaces. Benzonitrile’s three binding sites (–CN, π-electrons, –CH groups) create diverse adsorption geometries .
- Experimental validation : Compare with surface-enhanced Raman spectroscopy (SERS) or X-ray photoelectron spectroscopy (XPS) to confirm simulated adsorption modes .
Q. How do structural modifications at the purine C6 position impact bioactivity and selectivity?
Methodological Answer:
- SAR studies : Replace dimethylamino with bulkier groups (e.g., benzylamino) to enhance receptor affinity. For example, N-benzyl-9-isopropylpurine derivatives show improved antitumor activity .
- Selectivity assays : Use kinase profiling or adenosine receptor binding assays to identify off-target effects. Methylation at N9 often reduces metabolic degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
